![molecular formula C24H23N3O6 B2732086 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1203112-47-3](/img/structure/B2732086.png)
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H23N3O6 and its molecular weight is 449.463. The purity is usually 95%.
BenchChem offers high-quality 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Properties and Synthesis Approaches
Research has identified neuroleptic properties in the dibenzo[b,f][1,4]oxazepine series, highlighting a method for their synthesis via aminolysis and Bischler-Napieralski ring closure. This approach provides a pathway for generating compounds with potential applications in neuroleptic treatments (Schmutz, Künzle, Hunziker, & Gauch, 1967). Similarly, the synthesis of 11-Amino-5H-dibenzo[b,e]-1,4-diazepines, which also exhibit neuroleptic properties, demonstrates the versatility of dibenzo[b,f][1,4]oxazepine derivatives in therapeutic applications (Hunziker, Fischer, & Schmutz, 1967).
Antitumor Activities
A study on novel thiazolyl urea derivatives has shown promising antitumor activities. This research emphasizes the compound's potential in developing anticancer therapies, underscoring the importance of structural variations in enhancing biological activity (Ling, Xin, Zhong, & Jian‐xin, 2008).
Synthetic Methodologies for Dibenzoxazepine Derivatives
Efforts to create dibenzoxazepin-fused heterocycles have demonstrated the compound's utility as a synthon for regiospecific annulation, facilitating the synthesis of diverse heterocycles. This work outlines efficient methods for expanding the chemical space of dibenzoxazepine derivatives (Kumar, Ila, & Junjappa, 2007).
Catalytic and Enantioselective Synthesis
Innovations in catalytic and enantioselective synthesis have been applied to dibenzo[b,f][1,4]oxazepines, yielding chiral compounds with high yields and enantioselectivities. These methodologies open new avenues for the synthesis of optically active dibenzoxazepine derivatives, relevant for pharmaceutical synthesis and materials science (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Electrochromic and Redox Properties
Research into dibenzothiepin derivatives has explored their electrochromic behavior and redox properties, indicating potential applications in organic electronic devices. This study showcases the compound's utility in developing NIR-electrochromic systems (Ishigaki, Takata, Shimajiri, Wu, Zeng, Ye, & Suzuki, 2022).
Eigenschaften
IUPAC Name |
1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-27-17-7-5-6-8-19(17)33-18-10-9-14(11-16(18)23(27)28)25-24(29)26-15-12-20(30-2)22(32-4)21(13-15)31-3/h5-13H,1-4H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRWVCMEKDQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.